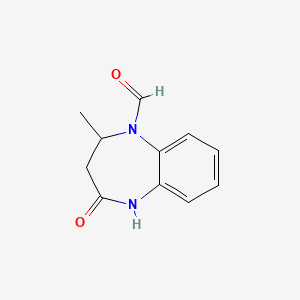
2-methyl-4-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-1-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-4-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-1-carbaldehyde (MOB) is an important intermediate in the synthesis of various compounds. It is a versatile building block for the synthesis of a variety of compounds, including pharmaceuticals, dyes, fragrances, and polymers. MOB has been used in a variety of laboratory experiments for the synthesis of different compounds.
科学的研究の応用
Agricultural Applications
One notable application of derivatives of 2-methyl-4-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-1-carbaldehyde includes their influence on the growth and productivity of crops, such as the narrow-leafed lupin (Lupinus angustifolius L.). Studies have shown that certain nitrobenzamides derived from these compounds significantly stimulate the growth of lupin roots and stems and increase biomass. Furthermore, these derivatives have been effective in reducing the infestation of lupin plants with Fusarium and Colletotrichum fungi, highlighting their potential as agricultural growth promoters and protective agents (Asakavičiūtė et al., 2013).
Chemical Synthesis and Characterization
In the field of chemical synthesis, these compounds have been extensively studied for their structural and spectroscopic properties. Research includes the investigation of their vibrational and electronic spectra, and mass spectral fragmentation paths, providing essential insights into the molecular structure and behavior of such benzodiazepine derivatives (Hunter & Webb, 1972). Additionally, novel synthetic routes have been developed for monoprotected 1,4-benzodiazepines, showcasing the versatility of these compounds in synthesizing various drug candidates (Popp et al., 2016).
Pharmaceutical Development
These benzodiazepine derivatives have also found applications in pharmaceutical development. The synthesis of new derivatives has been explored for their psychotropic activities, with some compounds exhibiting anxiolytic and antidepressive properties, indicating their potential use in treating psychological disorders (Nawrocka et al., 1996). Furthermore, the development of GPIIb/IIIa receptor antagonists for therapeutic use in conditions such as thrombosis demonstrates the pharmaceutical significance of these compounds (Atkins et al., 2003).
作用機序
Target of Action
The primary targets of 2-methyl-4-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-1-carbaldehyde are currently unknown. This compound is a derivative of the benzodiazepine class, which is known to interact with various receptors in the body . .
Mode of Action
The mode of action of This compound Benzodiazepines typically work by enhancing the effect of the neurotransmitter gamma-aminobutyric acid (gaba) at the gaba-a receptor, resulting in sedative, sleep-inducing, anxiolytic, anticonvulsant, and muscle relaxant properties .
Biochemical Pathways
The biochemical pathways affected by This compound As a benzodiazepine derivative, it may potentially influence the GABAergic system, but specific pathways and downstream effects are currently unknown .
Pharmacokinetics
The ADME properties of This compound The compound has a predicted boiling point of 425.2±34.0 °C and a density of 1.244±0.06 g/cm3
Result of Action
The molecular and cellular effects of This compound Given its structural similarity to benzodiazepines, it may have similar effects such as sedation, muscle relaxation, and anti-anxiety effects . .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of This compound . Factors such as temperature, pH, and the presence of other substances can affect its stability and activity. Specific studies investigating these factors for this compound are currently lacking .
特性
IUPAC Name |
4-methyl-2-oxo-3,4-dihydro-1H-1,5-benzodiazepine-5-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c1-8-6-11(15)12-9-4-2-3-5-10(9)13(8)7-14/h2-5,7-8H,6H2,1H3,(H,12,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJDQQYIQVKQXGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)NC2=CC=CC=C2N1C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{1-[(3,4-difluorophenyl)methyl]piperidin-4-yl}cyclopropanesulfonamide](/img/structure/B2640424.png)
![ethyl 6-benzyl-2-(4-(N,N-dimethylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2640425.png)
![4-Aminobicyclo[2.2.1]heptane-1-carboxamide hydrochloride](/img/structure/B2640426.png)
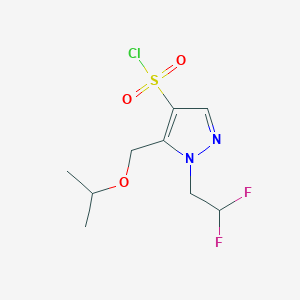
![Ethyl 5-[(4-bromophenyl)sulfonyl-phenoxycarbonylamino]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2640431.png)

![2-amino-6-(3,4-dimethoxyphenethyl)-4-(4-fluorophenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2640435.png)
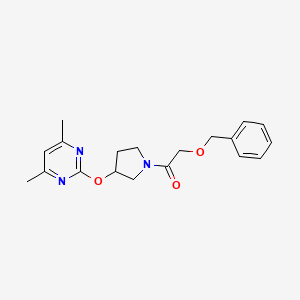
![2-(phenoxymethyl)-1-((1-(thiophen-2-ylsulfonyl)piperidin-4-yl)methyl)-1H-benzo[d]imidazole](/img/structure/B2640437.png)
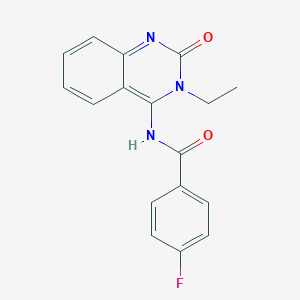
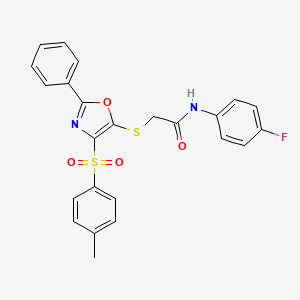

![2-(4-Chlorophenoxy)-N-[1-(oxan-4-yl)pyrrolidin-3-yl]acetamide](/img/structure/B2640445.png)